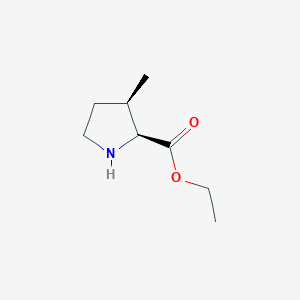

(2S,3R)-cis-3-Methyl-L-proline ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3R)-cis-3-Methyl-L-proline ethyl ester is a chiral compound derived from L-proline, an amino acid. This compound is characterized by its unique stereochemistry, which is crucial for its biological activity and chemical reactivity. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-cis-3-Methyl-L-proline ethyl ester typically involves the esterification of (2S,3R)-cis-3-Methyl-L-proline. One common method is the reaction of (2S,3R)-cis-3-Methyl-L-proline with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of biocatalysts for the esterification process can be explored to achieve higher selectivity and environmentally friendly conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-cis-3-Methyl-L-proline ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Synthesis of Bioactive Compounds

(2S,3R)-cis-3-Methyl-L-proline ethyl ester serves as a crucial intermediate in the synthesis of bioactive compounds. Its unique stereochemistry allows for the development of novel pharmaceuticals. For instance, it has been utilized in the synthesis of β-peptide oligomers and alkaloids such as (−)-velbanamine and (−)-aphanorphine, which exhibit significant biological activity .

1.2. Radiochemistry

The compound has been investigated for its potential use in radiochemistry, particularly in the development of imaging agents for positron emission tomography (PET). The synthesis of fluorinated proline derivatives from this compound has been explored to improve the radiochemical yield and specificity of tracers used in disease detection .

Organic Synthesis

2.1. Diastereoselective Reactions

The compound is employed in diastereoselective alkylation reactions, which are vital for creating complex molecular architectures. Research indicates that using this proline derivative can enhance diastereoselectivity when combined with various electrophiles, leading to improved yields of desired products .

2.2. Asymmetric Synthesis

As an asymmetric building block, this compound is pivotal in the synthesis of chiral compounds. It has been shown to facilitate the production of α-alkyl-β-hydroxyproline derivatives, which are useful in synthesizing natural products and pharmaceuticals .

Materials Science

3.1. Polymer Chemistry

In materials science, this compound has been explored for its potential in polymer synthesis. Its unique structure contributes to the design of new polymers with specific mechanical properties and functionalities .

3.2. Conformational Studies

The compound's conformational properties have been studied to understand better how substitutions affect the stability and reactivity of proline derivatives in various chemical environments . This knowledge is crucial for designing new materials with tailored properties.

Case Studies

Wirkmechanismus

The mechanism of action of (2S,3R)-cis-3-Methyl-L-proline ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,3R)-cis-3-Methyl-L-proline: The parent compound without the ester group.

(2S,3R)-cis-3-Methyl-D-proline ethyl ester: The enantiomer of the compound.

(2S,3R)-cis-3-Methyl-L-proline methyl ester: A similar ester with a different alkyl group.

Uniqueness

(2S,3R)-cis-3-Methyl-L-proline ethyl ester is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ethyl ester group also provides different reactivity compared to other esters, making it valuable in various synthetic applications.

Biologische Aktivität

(2S,3R)-cis-3-Methyl-L-proline ethyl ester is an intriguing compound with potential biological activities that have been explored in various studies. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₅NO₂ and is classified as a proline derivative. The compound features a unique cis configuration at the 3-position, which influences its biological activity and interactions. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the use of proline derivatives and various reagents to achieve the desired stereochemistry. For instance, methods described in literature include diastereoselective alkylation processes that enhance selectivity through steric effects of the ester group .

Antimicrobial Properties

Research has indicated that proline analogs exhibit significant antimicrobial activity. In particular, studies have shown that compounds structurally similar to this compound can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Proline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| (2S,3R)-cis-3-Methyl-L-proline | E. coli | 15 | 12 |

| (2S,3R)-cis-3-Methyl-L-proline | S. aureus | 18 | 10 |

| Methyl ester derivative | P. aeruginosa | 10 | 20 |

Cytotoxic Activity

The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. It has shown promising results in inhibiting cell proliferation in human leukemia cells with IC50 values comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Human leukemia cells (CEM) | 15 ± 5 |

| Dalton’s lymphoma ascites | 20 ± 4 |

Neuroprotective Effects

Emerging studies suggest that proline derivatives may possess neuroprotective properties. The compound's ability to stabilize folded structures enhances its potential as a scaffold for developing neuroprotective agents against neurodegenerative disorders such as Alzheimer's disease.

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers evaluated various proline derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and E. coli.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The study revealed that it effectively inhibited cell growth in human leukemia cells with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent in oncology .

Eigenschaften

IUPAC Name |

ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXMGRSSLHPGTO-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@@H](CCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.